

Unveiling the Atomic Architecture of Barium Monoxide: A Technical Guide

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Compound of Interest

Compound Name: Barium monoxide

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This technical guide provides a comprehensive analysis of the crystal structure of **barium monoxide** (BaO), a compound of significant interest in materials science and catalysis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies for structural determination, and presents logical workflows for analysis.

Introduction to Barium Monoxide's Crystalline Forms

Barium monoxide, a white, hygroscopic compound, predominantly crystallizes in two primary forms: a cubic (rock salt) structure and a tetragonal structure.^{[1][2]} The arrangement of barium and oxygen atoms within these crystal lattices dictates the material's physical and chemical properties, influencing its application in areas such as specialty glass manufacturing, cathode ray tubes, and as a catalyst.^{[1][2]} This guide delves into the structural parameters of both polymorphs, offering a comparative overview for research and development purposes.

Quantitative Crystallographic Data

The precise determination of atomic positions and unit cell dimensions is paramount for understanding the structure-property relationships in BaO. The following tables summarize the key crystallographic data for both the cubic and tetragonal phases.

Cubic (Rock Salt) Phase of Barium Monoxide

The cubic form of **barium monoxide** adopts the rock salt crystal structure, analogous to sodium chloride.^{[3][4]} In this arrangement, each barium ion is octahedrally coordinated to six oxygen ions, and conversely, each oxygen ion is octahedrally coordinated to six barium ions.^[3]

Parameter	Value	Reference
Crystal System	Cubic	^{[2][5]}
Space Group	Fm-3m	^{[3][6]}
Space Group Number	225	^[6]
Lattice Parameter (a)	~5.5 Å (5.496 Å - 5.5 Å)	^[6]
Ba-O Bond Length	2.79 Å	^[3]
Coordination Geometry	Octahedral	^[4]

Tetragonal Phase of Barium Monoxide

Under certain conditions, **barium monoxide** can adopt a tetragonal crystal structure. This phase is characterized by a rectangular prism with a square base, resulting in two equal lattice parameters (a and b) and a third, distinct lattice parameter (c).

Parameter	Value	Reference
Crystal System	Tetragonal	^[7]
Space Group	P4/nmm	^[8]
Space Group Number	129	^[8]
Lattice Parameter (a)	4.759 Å	^[8]
Lattice Parameter (c)	3.951 Å	^[8]
Ba-O Bond Length	2.61 Å	^[8]

Experimental Protocols for Crystal Structure Determination

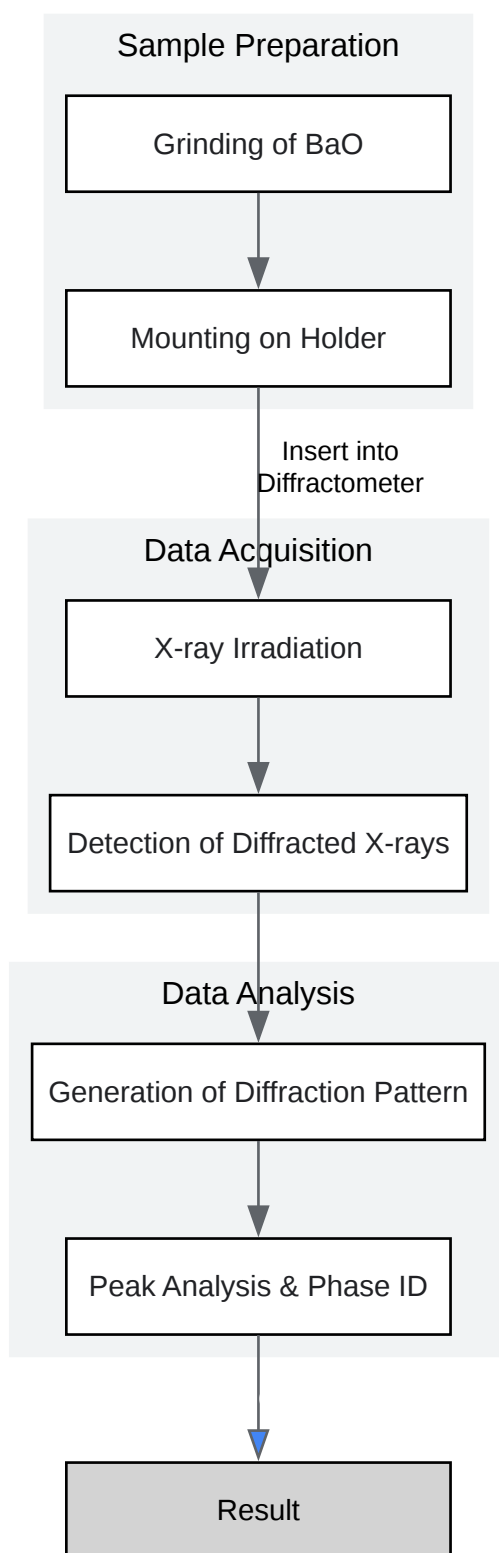
The crystallographic data presented in this guide are primarily determined through powder X-ray diffraction (XRD) and can be further refined using neutron diffraction techniques. These methods provide detailed information about the atomic arrangement within a crystalline solid.

Powder X-ray Diffraction (XRD)

Powder XRD is a fundamental technique for identifying crystalline phases and determining their lattice parameters.[\[9\]](#)

Methodology:

- **Sample Preparation:** A finely ground powder of the **barium monoxide** sample is prepared to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
- **Instrumentation:** A diffractometer equipped with an X-ray source (typically Cu K α radiation), a goniometer for precise angle control, and a detector is used.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam at various incident angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector.
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters via Bragg's Law. The overall pattern is compared to standard diffraction databases, such as the JCPDS-ICDD, for phase identification.[\[10\]](#)



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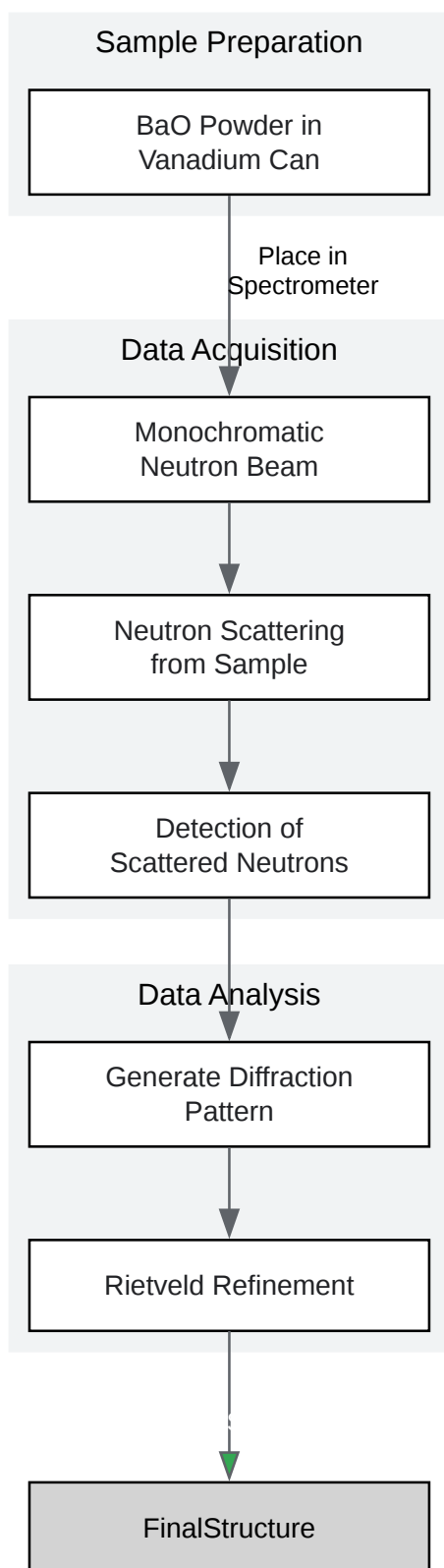
XRD Experimental Workflow for BaO Analysis.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly useful for locating light atoms like oxygen with high precision and for studying magnetic ordering.^[11]

Methodology:

- **Sample Preparation:** A sufficient quantity of the **barium monoxide** powder is loaded into a sample holder transparent to neutrons (e.g., vanadium).
- **Instrumentation:** The experiment is conducted at a neutron source (nuclear reactor or spallation source). The instrument consists of a monochromator to select a specific neutron wavelength, a sample stage, and a detector array.
- **Data Collection:** A beam of thermal neutrons is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern.
- **Data Analysis:** The data is typically analyzed using the Rietveld refinement method. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. The refinement process optimizes structural parameters such as lattice parameters, atomic coordinates, and site occupancies to achieve the best fit.



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Neutron Diffraction Analysis Workflow.

Concluding Remarks

This technical guide provides a foundational understanding of the crystal structure of **barium monoxide** in its cubic and tetragonal forms. The tabulated quantitative data and detailed experimental protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important material. The provided workflows for XRD and neutron diffraction serve as a practical guide for experimental design and data interpretation. Further research into the phase stability and transitions between the cubic and tetragonal forms of BaO will continue to be a subject of scientific inquiry.

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